N-Hydroxy-3,3,6,6-tetramethyl-3,4,5,6-tetrahydropyrazin-2-amine
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Overview
Description
N-Hydroxy-3,3,6,6-tetramethyl-3,4,5,6-tetrahydropyrazin-2-amine is a chemical compound with a unique structure characterized by the presence of a hydroxy group and a tetrahydropyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3,3,6,6-tetramethyl-3,4,5,6-tetrahydropyrazin-2-amine typically involves the reaction of 3,3,6,6-tetramethyl-3,4,5,6-tetrahydropyrazine with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques. These methods allow for the efficient and scalable production of the compound by optimizing reaction conditions such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-3,3,6,6-tetramethyl-3,4,5,6-tetrahydropyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-Hydroxy-3,3,6,6-tetramethyl-3,4,5,6-tetrahydropyrazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-Hydroxy-3,3,6,6-tetramethyl-3,4,5,6-tetrahydropyrazin-2-amine involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The tetrahydropyrazine ring structure also contributes to the compound’s overall reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Hydroxy-TEMPO): This compound has a similar structure but with a piperidine ring instead of a pyrazine ring.
2,2,6,6-Tetramethylpiperidine: Another related compound with a piperidine ring and similar functional groups.
Uniqueness
N-Hydroxy-3,3,6,6-tetramethyl-3,4,5,6-tetrahydropyrazin-2-amine is unique due to its tetrahydropyrazine ring structure, which imparts distinct chemical and biological properties compared to similar compounds with piperidine rings. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
74987-03-4 |
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Molecular Formula |
C8H17N3O |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
N-(3,3,6,6-tetramethyl-1,2-dihydropyrazin-5-yl)hydroxylamine |
InChI |
InChI=1S/C8H17N3O/c1-7(2)5-9-8(3,4)6(10-7)11-12/h9,12H,5H2,1-4H3,(H,10,11) |
InChI Key |
OGXQTRWXDKRYAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC(C(=N1)NO)(C)C)C |
Origin of Product |
United States |
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